5-(Chloromethyl)-2-methylquinoline
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Overview
Description
5-(Chloromethyl)-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a chloromethyl group at the 5-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylquinoline typically involves the chloromethylation of 2-methylquinoline. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction efficiency and yield. This method allows for better control of reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various quinoline derivatives with different functional groups replacing the chloromethyl group.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: It is utilized in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methylquinoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-Chloromethylquinoline: Similar structure but without the methyl group at the 2-position.
Quinoline: The parent compound without any substituents.
Uniqueness
5-(Chloromethyl)-2-methylquinoline is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and biological activity. The chloromethyl group allows for further functionalization, while the methyl group at the 2-position enhances the compound’s stability and lipophilicity.
Properties
CAS No. |
2089311-48-6 |
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Molecular Formula |
C11H10ClN |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-(chloromethyl)-2-methylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,7H2,1H3 |
InChI Key |
ZQDPIZNMFMFSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)CCl |
Origin of Product |
United States |
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